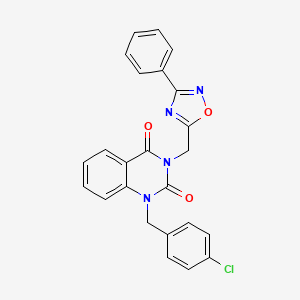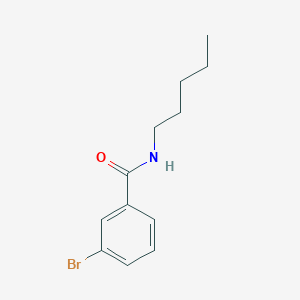![molecular formula C10H7N5S B2742936 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione CAS No. 1286713-75-4](/img/structure/B2742936.png)
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazole and pyridazine ring, along with a thiol group. The presence of these functional groups and the heterocyclic nature of the compound contribute to its diverse chemical reactivity and potential biological activities.
Applications De Recherche Scientifique
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic or photochemical properties.
Orientations Futures
The future directions for research on “6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” and similar compounds could include further exploration of their diverse pharmacological activities, as well as the development of new synthetic approaches . It is hoped that this will aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds interact with various targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It’s known that similar compounds, such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), can accept two electrons to form h2pytz and are capable of oxidizing 2 equivalents of thiols . This suggests that 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol might also interact with its targets through electron transfer processes.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, thereby affecting the corresponding biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
It’s known that similar compounds can be synthesized under mild and metal-free conditions , suggesting that they might be stable under a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine-2-carboxylic acid or its derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols can be used under various conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced pyridazine derivatives, and substituted pyridine or triazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolothiadiazine: Known for its diverse pharmacological properties.
Triazolopyridine: Shares structural similarities and is used in medicinal chemistry.
Uniqueness
6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Propriétés
IUPAC Name |
6-pyridin-2-yl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-10-13-12-9-5-4-8(14-15(9)10)7-3-1-2-6-11-7/h1-6H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMCLNGPHILJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NNC3=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)benzamide;hydrochloride](/img/structure/B2742854.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide](/img/structure/B2742857.png)
![2,6-difluoro-N-[(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2742861.png)
![ethyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742862.png)

![4-(4-CHLOROPHENYL)-3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]BUTANOIC ACID](/img/structure/B2742864.png)
![N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-fluorobenzamide](/img/structure/B2742867.png)


![4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2742872.png)

![2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide](/img/structure/B2742874.png)

